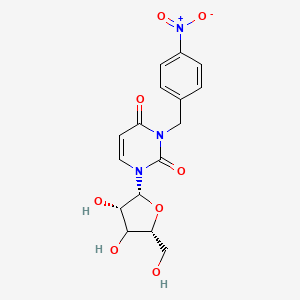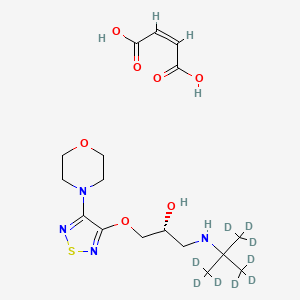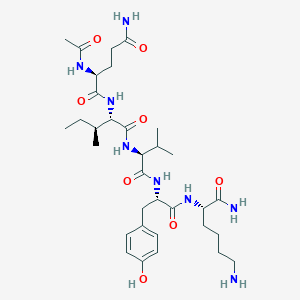![molecular formula C56H71N7O9S B12405700 (2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12405700.png)
(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
「(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[(4,6-ジメチル-2-オキソ-1H-ピリジン-3-イル)メチルカルバモイル]-5-[エチル(オキサン-4-イル)アミノ]-4-メチルフェニル]フェノキシ]プロポキシ]アセチル]アミノ]-3,3-ジメチルブタノイル]-4-ヒドロキシ-N-[[4-(4-メチル-1,3-チアゾール-5-イル)フェニル]メチル]ピロリジン-2-カルボキサミド」は、化学、生物学、医学、および産業などのさまざまな分野で潜在的な用途を持つ複雑な有機分子です。
準備方法
合成経路および反応条件
この化合物の合成には、さまざまな中間体の形成など、複数のステップが含まれます。各ステップには、温度、圧力、触媒の使用など、特定の反応条件が必要です。一般的な合成経路には以下が含まれます。
ピリジン環の形成: このステップには、環化反応が含まれる場合があります。
官能基の導入: ヒドロキシル、アミノ、カルボキサミドなどのさまざまな官能基は、置換反応によって導入されます。
カップリング反応: 最終的な化合物は、カップリング剤などの試薬を使用して、さまざまな中間体をカップリングすることによって形成されます。
工業生産方法
この化合物の工業生産には、収率を最大化し、コストを最小限に抑えるために合成経路を最適化する必要があるでしょう。これには以下が含まれる可能性があります。
反応のスケールアップ: より大きな反応器を使用し、反応条件を最適化します。
精製プロセス: 結晶化、蒸留、クロマトグラフィーなどの技術を使用して、最終生成物を精製します。
化学反応の分析
反応の種類
この化合物は、次のようなさまざまなタイプの化学反応を起こす可能性があります。
酸化: 分子への酸素原子の導入。
還元: 酸素原子の除去または水素原子の添加。
置換: ある官能基を別の官能基に置き換える。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には以下が含まれます。
酸化剤: 過マンガン酸カリウムまたは過酸化水素など。
還元剤: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなど。
置換試薬: ハロゲンまたは求核試薬など。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってケトンまたはカルボン酸が生成される場合がある一方、還元によってアルコールまたはアミンが生成される場合があります。
科学的研究の応用
化学: 有機合成の試薬または中間体として使用されます。
生物学: 生体分子との相互作用について研究されています。
医学: 潜在的な治療効果について調査されています。
産業: 医薬品、農薬、または材料の製造に使用されます。
作用機序
この化合物の作用機序には、特定の分子標的および経路との相互作用が含まれます。これには以下が含まれる可能性があります。
受容体への結合: この化合物は、細胞表面の特定の受容体に結合し、一連の生化学反応をトリガーする可能性があります。
酵素阻害: 特定の酵素の活性を阻害し、代謝経路に影響を与える可能性があります。
シグナル伝達: この化合物は、シグナル伝達経路に影響を与え、細胞応答を変更する可能性があります。
類似化合物との比較
類似化合物
類似化合物には、他のピリジン誘導体または類似の官能基を持つ分子が含まれる場合があります。例としては以下が挙げられます。
ピリジン-2-カルボキサミド誘導体: コア構造は似ているが、置換基が異なる化合物。
チアゾール含有化合物: チアゾール環と類似の官能基を持つ分子。
独自性
この化合物の独自性は、官能基の特定の組み合わせとその潜在的な用途にあります。複雑な構造により、特定の研究や産業目的にとって貴重な独自の特性が付与される可能性があります。
特性
分子式 |
C56H71N7O9S |
|---|---|
分子量 |
1018.3 g/mol |
IUPAC名 |
(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C56H71N7O9S/c1-9-62(42-19-23-70-24-20-42)47-27-41(26-45(36(47)4)52(66)58-30-46-34(2)25-35(3)60-53(46)67)39-15-17-44(18-16-39)72-22-10-21-71-32-49(65)61-51(56(6,7)8)55(69)63-31-43(64)28-48(63)54(68)57-29-38-11-13-40(14-12-38)50-37(5)59-33-73-50/h11-18,25-27,33,42-43,48,51,64H,9-10,19-24,28-32H2,1-8H3,(H,57,68)(H,58,66)(H,60,67)(H,61,65)/t43-,48+,51-/m1/s1 |
InChIキー |
HBGYJNIDFUPUJQ-DDGSYWGGSA-N |
異性体SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)OCCCOCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |
正規SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)OCCCOCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12405688.png)

